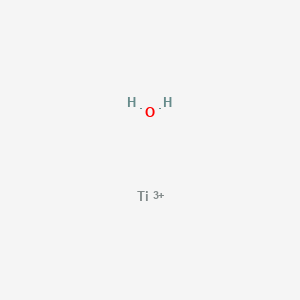
Titanium(3+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Titanium(3+);hydrate can be synthesized through various methods. One common approach involves the reduction of titanium(IV) compounds. For instance, titanium(IV) chloride can be reduced using a suitable reducing agent like aluminum in the presence of hydrochloric acid to produce titanium(III) chloride, which can then be hydrated to form this compound .
Another method involves the hydrothermal synthesis using tetrabutyl titanate as the titanium source and hydrazine hydrate as the reducing agent. This method allows for the in-situ formation of this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reduction of titanium dioxide using hydrogen at high temperatures is one such method. This process is followed by hydration under controlled conditions to obtain the desired hydrate form .
化学反応の分析
Types of Reactions
Titanium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Titanium(3+) can be oxidized to titanium(4+) in the presence of oxidizing agents.
Reduction: It can be reduced further to titanium(2+) under strong reducing conditions.
Substitution: Ligand substitution reactions where water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, hydrazine, and other strong reducers.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the titanium(3+) state.
Major Products
Oxidation: Titanium(IV) compounds such as titanium dioxide.
Reduction: Titanium(II) compounds.
Substitution: Various titanium complexes depending on the substituting ligand.
科学的研究の応用
Titanium(3+);hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Industry: Utilized in the production of advanced materials, including high-strength alloys and coatings.
作用機序
The mechanism by which titanium(3+);hydrate exerts its effects is primarily through its redox activity. The titanium(3+) ion can readily participate in electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating their transformation through redox processes .
類似化合物との比較
Similar Compounds
Titanium(III) chloride: A common titanium(III) compound used in similar applications.
Titanium(III) bromide: Another halide of titanium(III) with comparable properties.
Titanium(III) fluoride: Known for its use in specialized chemical reactions.
Uniqueness
Titanium(3+);hydrate is unique due to its hydration state, which imparts distinct properties compared to its anhydrous counterparts. The presence of water molecules can influence its reactivity, stability, and solubility, making it suitable for specific applications where these properties are advantageous .
特性
CAS番号 |
23335-62-8 |
|---|---|
分子式 |
H2OTi+3 |
分子量 |
65.882 g/mol |
IUPAC名 |
titanium(3+);hydrate |
InChI |
InChI=1S/H2O.Ti/h1H2;/q;+3 |
InChIキー |
ZLMQAAZPZZRFJL-UHFFFAOYSA-N |
正規SMILES |
O.[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


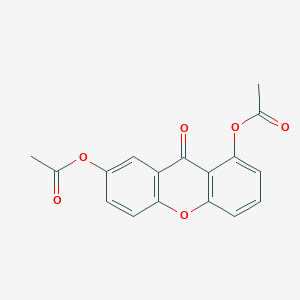
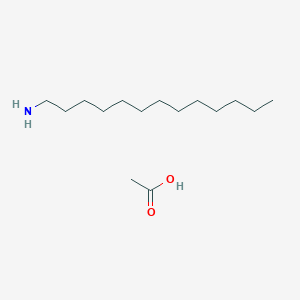
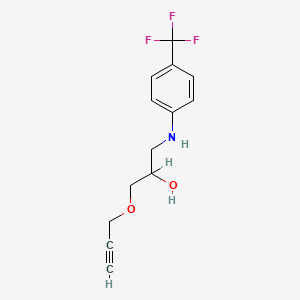
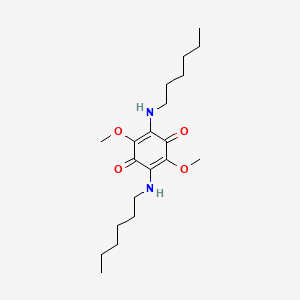
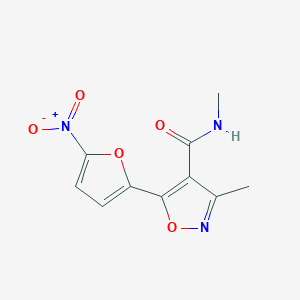
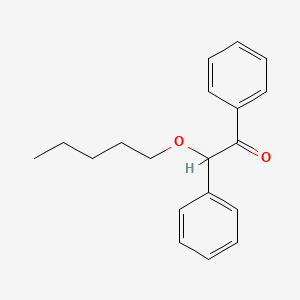
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)
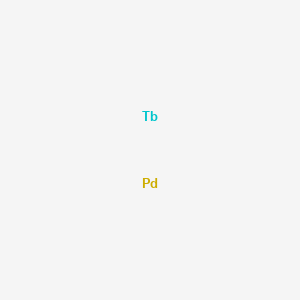

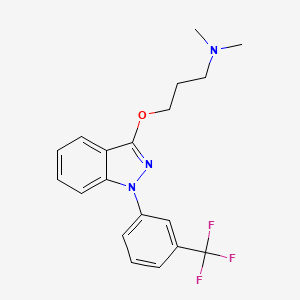


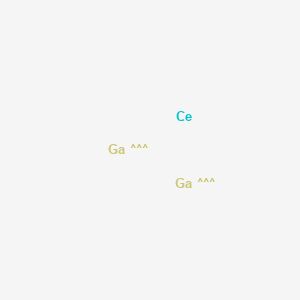
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
